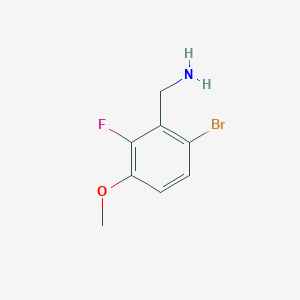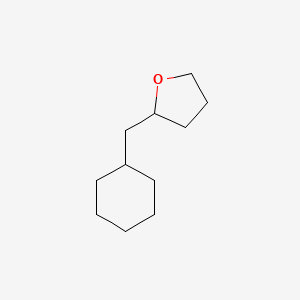
2-(Cyclohexylmethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylmethyl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)oxolane can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a cyclohexylmethyl alcohol, with an appropriate reagent to form the oxolane ring. This reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The choice of solvent, temperature, and pressure are critical factors that influence the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxolane ring into other cyclic structures.
Substitution: The cyclohexylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce cyclohexylmethyl-substituted tetrahydrofuran derivatives.
Scientific Research Applications
2-(Cyclohexylmethyl)oxolane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)oxolane involves its interaction with molecular targets through its oxolane ring and cyclohexylmethyl group. These interactions can influence various biochemical pathways and processes, depending on the specific application. For example, in medicinal chemistry, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A similar compound with a methyl group instead of a cyclohexylmethyl group.
Tetrahydrofuran (THF): A simpler oxolane compound without any substituents.
2-Methyltetrahydrofuran (2-MeTHF): An oxolane with a methyl group at the second position.
Uniqueness
2-(Cyclohexylmethyl)oxolane is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties compared to its simpler counterparts
Properties
CAS No. |
3208-42-2 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)oxolane |
InChI |
InChI=1S/C11H20O/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h10-11H,1-9H2 |
InChI Key |
XZGVQTNVMLWEMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


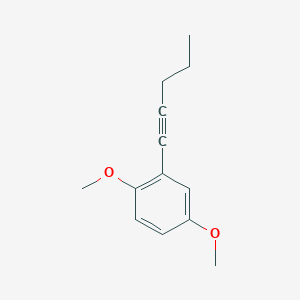

![(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol](/img/structure/B13980285.png)

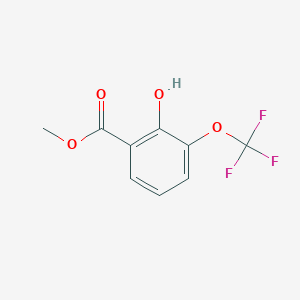
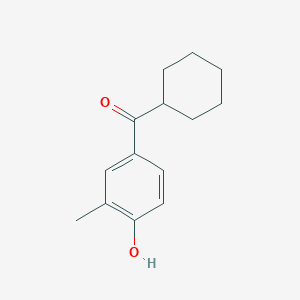
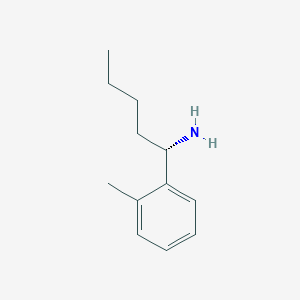
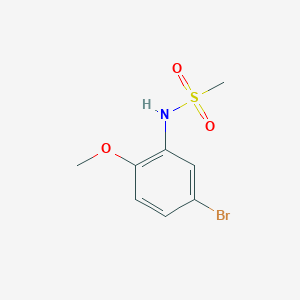
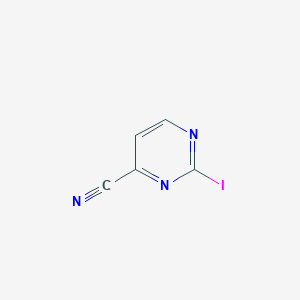
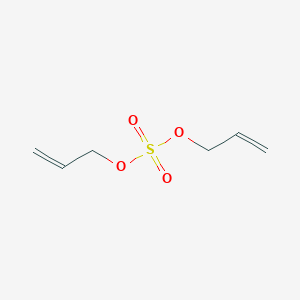
![4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13980327.png)

